Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) Versus the m-Tolyl Isomer (CAS 1105238-27-4)
The target compound (CAS 1171374-45-0) carries an N-benzylcarboxamide substituent, whereas the structurally closest congener with the identical molecular formula (C20H22N4OS2), 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide (CAS 1105238-27-4), bears an N-(m-tolyl)carboxamide moiety. Despite their isomeric relationship, the exchange of benzyl for m-tolyl alters the spatial orientation of the aromatic ring relative to the piperazine core, affecting both lipophilicity and hydrogen-bond donor presentation [1]. For the target compound, the computed XLogP3-AA is 2.8 and TPSA is 105 Ų [1]; for the m-tolyl analog, PubChem records an XLogP3-AA of 3.1 and an identical TPSA of 105 Ų [2]. The ΔXLogP3-AA of 0.3 log units corresponds to an approximately two-fold difference in octanol-water partition coefficient, which directly impacts passive membrane permeability, plasma protein binding, and CNS partitioning in screening assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; TPSA = 105 Ų |
| Comparator Or Baseline | 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide (CAS 1105238-27-4): XLogP3-AA = 3.1; TPSA = 105 Ų |
| Quantified Difference | ΔXLogP3-AA = 0.3 log units (target 2.8 vs. comparator 3.1); TPSA identical (105 Ų) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025.09.15 release); TPSA computed by Cactvs 3.4.8.24 |
Why This Matters
A ΔXLogP3-AA of 0.3 translates to approximately a 2-fold difference in lipophilicity, which directly influences membrane permeability, non-specific protein binding, and CNS exposure—critical parameters for rational compound selection in neuroscience or antimicrobial screening programs.
- [1] PubChem Compound Summary for CID 30464355, N-benzyl-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 30464357, 4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-N-(m-tolyl)piperazine-1-carboxamide. National Center for Biotechnology Information (2026). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. View Source
